(2E)-N-(4-chloroanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide
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Description
(2E)-N-(4-chloroanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide is a useful research compound. Its molecular formula is C21H19ClN4S and its molecular weight is 394.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
Antihypertensive and α-Blocking Agents
Research has explored the synthesis of thiazole derivatives, including Schiff bases and imides, showing significant antihypertensive α-blocking activity with low toxicity. The synthetic route involved coupling with diazonium salts of aniline and its derivatives, highlighting the potential of these compounds in developing new pharmacological agents (Abdel-Wahab et al., 2008).
Antimicrobial and Cytotoxic Activity
Novel azetidine-2-one derivatives of 1H-benzimidazole, prepared via interactions with aniline derivatives, exhibited good antibacterial activity and marked cytotoxic activity in vitro. This showcases the compound's relevance in synthesizing new antimicrobial agents (Noolvi et al., 2014).
Chemoselective Thionation-Cyclization
A chemoselective thionation-cyclization method mediated by Lawesson's reagent has been used to synthesize 2,4,5-trisubstituted thiazoles, employing compounds with aniline derivatives as precursors. This method highlights the versatility of thiazole derivatives in chemical synthesis (Kumar et al., 2013).
Anticancer Agents
Novel Thiazole and 1,3,4-Thiadiazole Derivatives
A series of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have shown potent anticancer activities. Synthesis utilized starting materials with aniline derivatives, providing insights into the structure-activity relationships of these compounds against cancer cell lines (Gomha et al., 2017).
Analytical Chemistry Applications
Precolumn Derivatization and Analysis
Innovative precolumn fluorescent derivatization reagents have been developed for the analysis of primary aromatic amines, including aniline derivatives, via HPLC fluorescence detection and online MS identification. This research demonstrates the compound's utility in enhancing analytical methodologies for detecting aromatic amines in various samples (Zhao and Suo, 2008).
Properties
IUPAC Name |
(2E)-N-(4-chloroanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4S/c1-14(2)11-15-3-5-16(6-4-15)20-13-27-21(24-20)19(12-23)26-25-18-9-7-17(22)8-10-18/h3-10,13-14,25H,11H2,1-2H3/b26-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPSGKRLGJGSCX-LGUFXXKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.